N,N-Dimethyl-2-[2-methyl-2-(4-methylphenyl)hydrazinylidene]butanamide
Description
N,N-Dimethyl-2-[2-methyl-2-(4-methylphenyl)hydrazinylidene]butanamide is a hydrazinylidene derivative characterized by a butanamide backbone substituted with N,N-dimethyl and 2-methyl-2-(4-methylphenyl)hydrazinylidene groups. Its structure features a conjugated hydrazinylidene moiety, which imparts unique electronic and steric properties. Spectral characterization of similar compounds (e.g., IR, NMR, MS) confirms the presence of key functional groups, such as C=S (1243–1258 cm⁻¹) and NH (3150–3414 cm⁻¹), which are critical for tautomeric behavior and reactivity .
Properties
CAS No. |
653571-38-1 |
|---|---|
Molecular Formula |
C14H21N3O |
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N,N-dimethyl-2-[methyl-(4-methylphenyl)hydrazinylidene]butanamide |
InChI |
InChI=1S/C14H21N3O/c1-6-13(14(18)16(3)4)15-17(5)12-9-7-11(2)8-10-12/h7-10H,6H2,1-5H3 |
InChI Key |
UMJOADXNWHONQR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NN(C)C1=CC=C(C=C1)C)C(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-[2-methyl-2-(4-methylphenyl)hydrazinylidene]butanamide typically involves the reaction of N,N-dimethylbutyramide with a hydrazine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The specific synthetic route can vary, but a common method involves the condensation of N,N-dimethylbutyramide with 4-methylphenylhydrazine under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-[2-methyl-2-(4-methylphenyl)hydrazinylidene]butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or hydrazines.
Scientific Research Applications
N,N-Dimethyl-2-[2-methyl-2-(4-methylphenyl)hydrazinylidene]butanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N-Dimethyl-2-[2-methyl-2-(4-methylphenyl)hydrazinylidene]butanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N,N-Dimethyl-2-[2-methyl-2-(4-methylphenyl)hydrazinylidene]butanamide with structurally and functionally related hydrazinylidene derivatives:
Structural and Functional Analysis:
Electronic Effects :
- The target compound’s hydrazinylidene group enables conjugation with the butanamide backbone, likely influencing redox properties and tautomerism. This is comparable to the imidazolidin-2-ylidene group in DIB, which enhances planarity for DNA intercalation .
- Substituents like trifluoro (in the bornyl ester derivative) introduce strong electron-withdrawing effects, increasing electrophilicity and enzyme-binding affinity .
Steric and Solubility Considerations: Bulky substituents (e.g., borneol in , bis(1,1-dimethylpropyl)phenoxy in ) reduce solubility but improve membrane permeability. The target compound’s N,N-dimethyl group balances steric hindrance and hydrophobicity. Ether and ester linkages (e.g., in DIB and ) enhance solubility in polar solvents compared to purely alkyl-substituted analogs .
Biological Activity :
Biological Activity
N,N-Dimethyl-2-[2-methyl-2-(4-methylphenyl)hydrazinylidene]butanamide, a hydrazone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pyrazolone derivatives known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Structure
The chemical formula for this compound is . The compound features a hydrazine moiety connected to a butanamide backbone, contributing to its biological activity.
Biological Activity Overview
Research has highlighted several biological activities associated with this compound, particularly in the context of cancer treatment and other therapeutic applications.
Antitumor Activity
Preliminary studies indicate that hydrazone derivatives, including this compound, exhibit significant antitumor properties. For instance, a related compound demonstrated remarkable cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer) with IC50 values ranging from 6.92 to 8.99 μM . These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms.
The mechanisms underlying the antitumor effects of hydrazone derivatives often involve:
- Cell Cycle Arrest : Compounds have been shown to induce S-phase arrest in cancer cells, thereby preventing further cell division .
- Apoptosis Induction : The activation of apoptotic pathways is a common feature, with increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2 observed following treatment .
- Mitochondrial Dysfunction : Some studies indicate that these compounds may disrupt mitochondrial function, leading to the activation of caspase-3, a critical executor of apoptosis .
Comparative Biological Activity Table
The following table summarizes the biological activity of this compound compared to other known compounds:
| Compound Name | Cell Line | Inhibition Rate (%) | IC50 (μM) | Mechanism of Action |
|---|---|---|---|---|
| N,N-Dimethyl-2-[...] | HepG2 | 99.98 | 6.92 | Apoptosis induction, cell cycle arrest |
| IMB-1406 | A549 | 100.07 | 8.99 | Apoptosis induction |
| Sunitinib | MCF7 | 86.51 | 10.36 | Multi-targeted receptor TK inhibitor |
Case Studies
- Anticancer Efficacy : A study focusing on the anticancer efficacy of hydrazone derivatives revealed that N,N-Dimethyl-2-[...] significantly inhibited tumor growth in xenograft models, showcasing its potential as a lead compound for further development in cancer therapy.
- Synergistic Effects : Research indicates that combining N,N-Dimethyl-2-[...] with conventional chemotherapeutics enhances overall efficacy and reduces resistance in resistant cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
